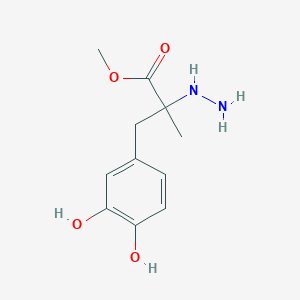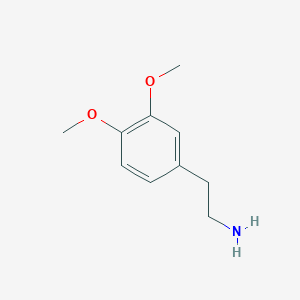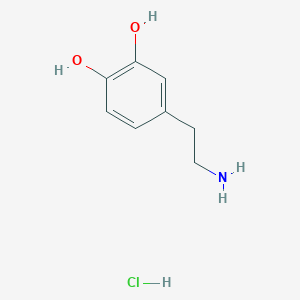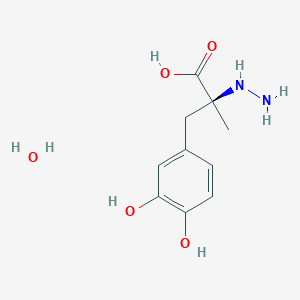
4-((7-氯代喹啉-4-基)氨基)苯酚
描述
“4-[(7-Chloroquinolin-4-yl)amino]phenol” is a chemical compound with the molecular formula C20H24Cl3N3O . It is also known as “4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]phenol dihydrochloride” and has a molecular weight of 428.79 .
Molecular Structure Analysis
The molecular structure of “4-[(7-Chloroquinolin-4-yl)amino]phenol” is characterized by the presence of a 7-chloroquinolin-4-yl group and a phenol group . The InChI code for this compound is "1S/C20H22ClN3O.2ClH/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);2*1H" .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(7-Chloroquinolin-4-yl)amino]phenol” include a molecular weight of 428.79 and a molecular formula of C20H24Cl3N3O . It is a solid at room temperature .科学研究应用
抗疟活性
由于4-((7-氯代喹啉-4-基)氨基)苯酚衍生物,特别是查耳酮,对血红素结晶具有抑制作用,而血红素结晶是疟疾寄生虫生存的关键过程,因此研究人员对其抗疟潜力进行了探索。 研究表明,某些衍生物可以显示出显著的抑制值,表明其具有强大的抗疟机制 .
抗癌特性
研究表明,该化合物的查耳酮衍生物对人前列腺 LNCaP 肿瘤细胞具有细胞毒作用。 这些发现表明,该化合物及其衍生物可能是有效的抗癌剂,其中某些衍生物显示出低的 IC50 值,该值衡量了物质抑制特定生物或生化功能的有效性 .
抗菌应用
4-((7-氯代喹啉-4-基)氨基)苯酚衍生的查耳酮的抗菌潜力已得到研究,特别是针对金黄色葡萄球菌。 这些研究旨在通过探索天然物质及其衍生物的生物活性来解决日益严重的微生物耐药性问题 .
抗菌剂的合成
4-((7-氯代喹啉-4-基)氨基)苯酚的衍生物已被合成并评估其抗菌特性。 这些化合物的设计和合成旨在创造有效的抗菌剂,以对抗耐药菌株 .
耐药性逆转
查耳酮的结构灵活性使其能够进行修饰以增强其抗菌特性。 4-((7-氯代喹啉-4-基)氨基)苯酚衍生物的研究也集中在逆转细菌耐药性方面,这可能会增强现有药物的抗生素效果 .
药物化学
在药物化学中,4-((7-氯代喹啉-4-基)氨基)苯酚衍生物的分子骨架引起了极大的兴趣。 它们易于修饰的特性,使其能够开发具有所需生物活性的新化合物,使其成为未来药物开发的有希望的候选者 .
安全和危害
未来方向
The future directions for “4-[(7-Chloroquinolin-4-yl)amino]phenol” and related compounds could involve further exploration of their potential as antimalarial and anticancer agents . Additionally, the development of new antimicrobial agents using the aminoquinoline moiety is a promising area of research .
作用机制
Target of Action
The primary target of 4-((7-Chloroquinolin-4-yl)amino)phenol is the heme molecule . Heme is a crucial component of hemoglobin, the protein in red blood cells responsible for oxygen transport. In certain conditions, such as malaria, heme crystallization is a key process in the parasite’s lifecycle .
Mode of Action
4-((7-Chloroquinolin-4-yl)amino)phenol interacts with its target by inhibiting heme crystallization . This inhibition disrupts the lifecycle of the malaria parasite, leading to its death . Additionally, the compound has shown cytotoxic effects against certain cancer cells, such as human prostate LNCaP tumor cells .
Biochemical Pathways
The compound affects the heme crystallization pathway, a crucial process in the lifecycle of malaria parasites . By inhibiting this pathway, the compound prevents the parasite from proliferating, thereby halting the progression of the disease .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are efficiently metabolized
Result of Action
The inhibition of heme crystallization by 4-((7-Chloroquinolin-4-yl)amino)phenol leads to the death of the malaria parasite . Additionally, the compound has shown cytotoxic effects against human prostate LNCaP tumor cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-((7-Chloroquinolin-4-yl)amino)phenol. For instance, the length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity . .
生化分析
Biochemical Properties
4-((7-Chloroquinolin-4-yl)amino)phenol plays a crucial role in biochemical reactions, particularly in the inhibition of heme crystallization, which is a key mechanism in its antimalarial activity . This compound interacts with enzymes such as β-hematin and proteins involved in heme metabolism. The nature of these interactions involves the binding of 4-((7-Chloroquinolin-4-yl)amino)phenol to the heme moiety, preventing its crystallization and thereby exerting its antimalarial effects .
Cellular Effects
The effects of 4-((7-Chloroquinolin-4-yl)amino)phenol on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce cytotoxic effects, particularly in prostate cancer cells . It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, 4-((7-Chloroquinolin-4-yl)amino)phenol has been observed to inhibit the proliferation of cancer cells by interfering with their metabolic processes .
Molecular Mechanism
At the molecular level, 4-((7-Chloroquinolin-4-yl)amino)phenol exerts its effects through several mechanisms. It binds to biomolecules such as heme, inhibiting its crystallization, which is crucial for its antimalarial activity . Additionally, this compound can inhibit or activate enzymes involved in cellular metabolism and gene expression. The binding interactions of 4-((7-Chloroquinolin-4-yl)amino)phenol with these biomolecules lead to changes in their activity, contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-((7-Chloroquinolin-4-yl)amino)phenol have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-((7-Chloroquinolin-4-yl)amino)phenol remains stable under certain conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to this compound in vitro and in vivo has demonstrated sustained antimalarial and anticancer activities .
Dosage Effects in Animal Models
The effects of 4-((7-Chloroquinolin-4-yl)amino)phenol vary with different dosages in animal models. At lower doses, this compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications of 4-((7-Chloroquinolin-4-yl)amino)phenol .
Metabolic Pathways
4-((7-Chloroquinolin-4-yl)amino)phenol is involved in several metabolic pathways, particularly those related to heme metabolism . It interacts with enzymes such as β-hematin, influencing metabolic flux and metabolite levels. The compound’s effects on these pathways contribute to its antimalarial and anticancer activities by disrupting the normal metabolic processes of the target cells .
Transport and Distribution
The transport and distribution of 4-((7-Chloroquinolin-4-yl)amino)phenol within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to accumulate in certain cellular compartments, enhancing its therapeutic effects. The interactions with transporters and binding proteins facilitate its localization to target sites, where it exerts its biological activities .
Subcellular Localization
4-((7-Chloroquinolin-4-yl)amino)phenol is localized to specific subcellular compartments, which is crucial for its activity and function . Targeting signals and post-translational modifications direct this compound to organelles such as the mitochondria and lysosomes. The subcellular localization of 4-((7-Chloroquinolin-4-yl)amino)phenol influences its efficacy by ensuring that it reaches the sites where it can exert its therapeutic effects .
属性
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-10-1-6-13-14(7-8-17-15(13)9-10)18-11-2-4-12(19)5-3-11/h1-9,19H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAVTICKABAMSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279366 | |
| Record name | 4-[(7-chloroquinolin-4-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81099-86-7 | |
| Record name | 81099-86-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(7-chloroquinolin-4-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-CHLORO-4-(4-HYDROXYANILINO)QUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was 4-[(7-Chloroquinolin-4-yl)amino]phenol identified as an impurity in amodiaquine, and what analytical techniques were employed for its characterization?
A1: During the analysis of amodiaquine bulk drug samples using reversed-phase high-performance liquid chromatography with ultraviolet detection (HPLC/UV), researchers discovered three unknown impurities []. One of these impurities was identified as 4-[(7-Chloroquinolin-4-yl)amino]phenol (impurity II) through a combination of liquid chromatography/tandem mass spectrometry (LC/MS(n)) and subsequent comparison with a synthesized standard.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






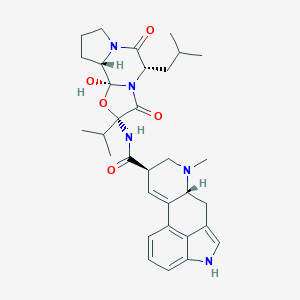
![Cabergoline specified impurity [EP]](/img/structure/B193578.png)
